N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a dimethylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the furan-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with the appropriate amine to form the carboxamide.
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Preparation of Furan-2-carboxylic Acid
- Starting material: Furan
- Reagent: Carbon dioxide
- Catalyst: Palladium on carbon
- Conditions: High pressure and temperature
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Conversion to Acid Chloride
- Reagent: Thionyl chloride
- Conditions: Reflux
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Formation of Carboxamide
- Reagent: N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]amine
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
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Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Aqueous or organic solvents
- Major Products: Oxidized derivatives of the furan ring
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Reduction
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents
- Major Products: Reduced amine derivatives
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Substitution
- Reagents: Halogenating agents (e.g., bromine, chlorine)
- Conditions: Organic solvents, catalysts
- Major Products: Halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride
Scientific Research Applications
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide: shares structural similarities with other furan-based carboxamides and dimethylamino-substituted compounds.
Uniqueness
- The unique combination of the furan ring, dimethylamino group, and carboxamide group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C26H38N2O3 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H38N2O3/c1-20(2)26(14-17-31-25(3,4)19-26)13-15-28(24(29)23-8-7-16-30-23)18-21-9-11-22(12-10-21)27(5)6/h7-12,16,20H,13-15,17-19H2,1-6H3 |
InChI Key |
XUAJYFDMEHVNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC(C1)(C)C)CCN(CC2=CC=C(C=C2)N(C)C)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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